

Spectroscopic data for 4-Methyl-3-nitrobenzamide (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzamide

Cat. No.: B098135

[Get Quote](#)

Spectroscopic Data for **4-Methyl-3-nitrobenzamide**: Data Not Available

A comprehensive search for experimental ¹H NMR and ¹³C NMR spectroscopic data for **4-Methyl-3-nitrobenzamide** has been conducted. Unfortunately, specific, verified experimental data for this compound, including chemical shifts (δ), coupling constants (J), and multiplicities, could not be located in the publicly available scientific literature and chemical databases.

While spectral data for related isomers, such as 3-methyl-4-nitrobenzamide, and precursors like 4-methyl-3-nitrobenzoic acid, are accessible, this information is not directly transferable to **4-Methyl-3-nitrobenzamide**. The precise substitution pattern on the benzene ring significantly influences the electronic environment of each nucleus, leading to unique chemical shifts and coupling constants. Extrapolation from related compounds would not provide the accuracy required for a technical guide aimed at researchers and drug development professionals.

General Principles and Expected Spectral Features

For academic context, the anticipated ¹H and ¹³C NMR spectral features of **4-Methyl-3-nitrobenzamide** can be predicted based on general principles of NMR spectroscopy.

Expected ¹H NMR Features:

- **Aromatic Protons:** Three protons on the benzene ring would exhibit complex splitting patterns (doublets, doublet of doublets, or singlets depending on the coupling) in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and the

amide group, along with the electron-donating methyl group, would deshield these protons to varying extents.

- Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons would be expected, likely in the region of δ 5.5-8.5 ppm. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
- Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would appear in the upfield region, likely around δ 2.3-2.7 ppm.

Expected ¹³C NMR Features:

- Carbonyl Carbon (-C=O): The amide carbonyl carbon would be the most downfield signal, typically in the range of δ 165-175 ppm.
- Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected in the δ 120-150 ppm region. The carbon attached to the nitro group (C-3) and the carbon attached to the amide group (C-1) would be significantly deshielded. The carbon bearing the methyl group (C-4) would also show a characteristic shift.
- Methyl Carbon (-CH₃): The methyl carbon would be the most upfield signal, typically appearing around δ 20-25 ppm.

Experimental Protocols: A General Overview

Acquiring NMR spectra for a compound like **4-Methyl-3-nitrobenzamide** would typically follow a standardized protocol.

Sample Preparation:

- A few milligrams of the purified solid **4-Methyl-3-nitrobenzamide** would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

- The sample is placed in a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

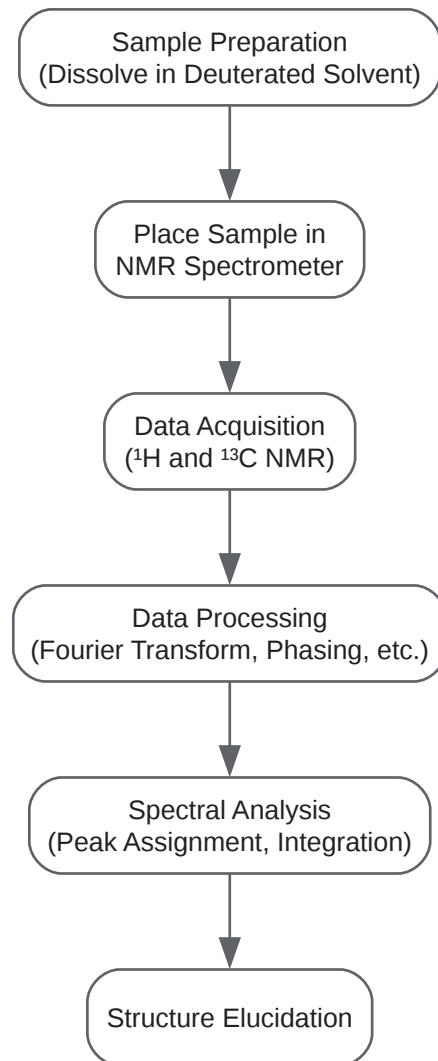
- The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
- The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.
- Integration of the ^1H NMR signals allows for the determination of the relative number of protons corresponding to each peak.

Visualizations

While specific data is unavailable, the following diagrams illustrate the structure of the molecule and the general workflow for NMR analysis.

Caption: Chemical structure of **4-Methyl-3-nitrobenzamide**.

General NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR spectroscopy experiments.

Conclusion

For researchers, scientists, and drug development professionals requiring precise spectroscopic data for **4-Methyl-3-nitrobenzamide**, experimental determination is necessary. The predicted features and general protocols provided here serve as a guide for such an

analysis. Should experimental data for this specific compound become available in the future, this guide can be updated accordingly.

- To cite this document: BenchChem. [Spectroscopic data for 4-Methyl-3-nitrobenzamide (¹H NMR, ¹³C NMR)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098135#spectroscopic-data-for-4-methyl-3-nitrobenzamide-h-nmr-c-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com